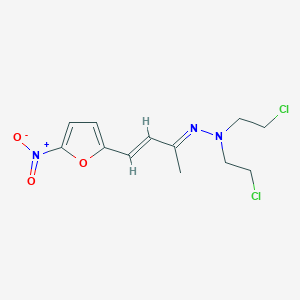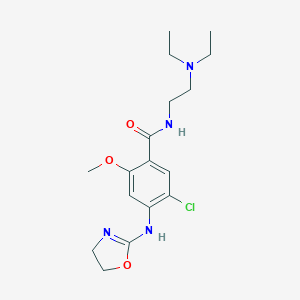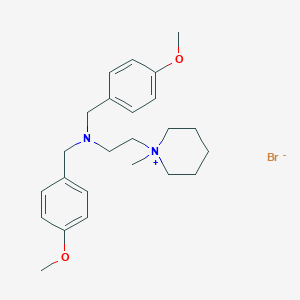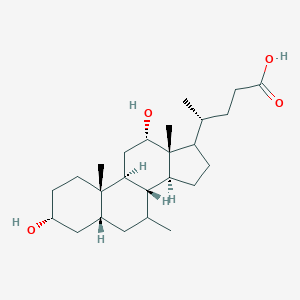
2-Bromo-4-tert-butylaniline
Overview
Description
2-Bromo-4-tert-butylaniline (2-Br-4-TBA) is an organic compound belonging to the class of aromatic amines. It is a colorless liquid at room temperature and has a boiling point of 156°C. The compound has been used in various scientific research applications for over a century, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Drug Discovery and Metabolic Processes : A study highlighted the use of similar structures in the synthesis of 2-amino-5-tert-butylpyridine, which is useful in drug discovery and metabolic clearance processes (Thomson, Reilly, & Sandham, 2011).
Synthesis of Nonnatural Amino Acids : 2-Amino-4-bromobutanoic acid, a compound with structural similarities, is used for preparing nonnatural amino acids with basic or heterocyclic side chains and for preparing conformationally constrained peptidomimetic structures (Ciapetti, Falorni, Mann, & Taddei, 1998).
Synthesis of Amino-Substituted Benzene Derivatives : Research has demonstrated the successful synthesis of amino-substituted benzene derivatives through oxidation processes involving 2-bromo-3-(tert-butyl-NNO-azoxy)-4,6-d (Frumkin, Churakov, Strelenko, & Tartakovsky, 1999).
Preparation of Alkylated Products and Reactions with Nucleophilic Agents : The compound is used in reactions leading to the preparation of tertiary amines and other products through bromination processes (Pevzner, 2003).
Synthesis of Polycyclic Aromatic Hydrocarbons : It plays a role in the selective preparation of polycyclic aromatic hydrocarbons, demonstrating its utility in organic synthesis (Yamato, Fujimoto, Miyazawa, & Matsuo, 1997).
Influence on Aniline Basicity and Reaction Rates : The size of the ortho-substituent in related compounds significantly influences reaction rates for deacetylation processes and aniline basicity, indicating its role in fine-tuning chemical reactions (Koning, 2010).
Stimuli-Triggered Drug Delivery Systems : A study showed the successful synthesis of multifunctional copolymers with a reduction-labile arm, suggesting applications in stimuli-triggered drug delivery systems (Liu, Tang, Tang, & Zhao, 2015).
Potential as Antimicrobial Agents : Substituted phenyl azetidines, synthesized through unique methods involving similar compounds, show promise as antimicrobial agents (Doraswamy & Ramana, 2013).
Mechanism of Action
Target of Action
It is commonly used in organic synthesis as a starting material or intermediate , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
2-Bromo-4-tert-butylaniline interacts with its targets through chemical reactions. The specifics of these interactions depend on the nature of the target and the reaction conditions . For instance, it can react with other compounds to introduce the bromo-tert-butyl group into a variety of organic molecules, enhancing their chemical properties and reactivity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by exposure to light, hence it is recommended to be stored in a dark place . Additionally, it is recommended to handle this compound in a well-ventilated environment due to potential health hazards upon contact or inhalation .
Properties
IUPAC Name |
2-bromo-4-tert-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKYFBNIFKQRIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285864 | |
| Record name | 2-bromo-4-tert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103273-01-4 | |
| Record name | 2-bromo-4-tert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-(tert-butyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)






![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)




